2-Chloro-3-methyl-1,5-naphthyridine
Overview
Description
2-Chloro-3-methyl-1,5-naphthyridine is a heterocyclic compound that belongs to the naphthyridine family. This compound is characterized by the presence of a chlorine atom at the second position and a methyl group at the third position on the naphthyridine ring. The molecular formula of this compound is C9H7ClN2, and it has a molecular weight of 178.62 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-methyl-1,5-naphthyridine typically involves the chlorination of a naphthyridine precursor. One common method involves the chlorination of a carbonyl derivative using phosphorus pentachloride (PCl5) or phosphorus oxychloride (POCl3). This reaction yields the corresponding 2-chloro-1,5-naphthyridine, which can then be methylated to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chlorination and methylation reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and precise temperature control is crucial in these processes to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-methyl-1,5-naphthyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to form dihydronaphthyridines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base and a solvent such as dimethylformamide (DMF).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted naphthyridines depending on the nucleophile used.
Oxidation Reactions: Naphthyridine N-oxides are formed.
Reduction Reactions: Dihydronaphthyridines are the major products.
Scientific Research Applications
2-Chloro-3-methyl-1,5-naphthyridine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 2-Chloro-3-methyl-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the methyl group on the naphthyridine ring play crucial roles in its binding affinity and specificity. The compound can modulate the activity of its targets by acting as an inhibitor or activator, depending on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1,5-naphthyridine: Lacks the methyl group at the third position.
3-Methyl-1,5-naphthyridine: Lacks the chlorine atom at the second position.
2,3-Dichloro-1,5-naphthyridine: Contains an additional chlorine atom at the third position.
Uniqueness
2-Chloro-3-methyl-1,5-naphthyridine is unique due to the presence of both a chlorine atom and a methyl group on the naphthyridine ring. This unique substitution pattern imparts distinct chemical and biological properties, making it valuable in various research applications .
Properties
IUPAC Name |
2-chloro-3-methyl-1,5-naphthyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c1-6-5-8-7(12-9(6)10)3-2-4-11-8/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMWTBCPHZEGLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=CC=N2)N=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1049030-27-4 | |
Record name | 2-chloro-3-methyl-1,5-naphthyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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